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Compound of Interest

Compound Name: Docosahexaenoyl glycine

Cat. No.: B10767613 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Docosahexaenoyl glycine (DHA-Gly), a lipoamino acid comprised of the omega-3 fatty acid

docosahexaenoic acid (DHA) and the neurotransmitter glycine, is an endogenous signaling

molecule with significant therapeutic potential. As a member of the N-acyl amino acid family, it

is implicated in a range of physiological processes, including neuromodulation and the

regulation of inflammation. This technical guide provides a comprehensive overview of the

chemical properties, synthesis, biological activities, and experimental protocols related to

Docosahexaenoyl glycine (CAS No. 132850-40-9). It is intended to serve as a resource for

researchers and professionals in drug development exploring the potential of this and related

bioactive lipids.

Chemical and Physical Properties
Docosahexaenoyl glycine is a fatty amide that is structurally similar to the endocannabinoid

anandamide.[1] Its chemical and physical properties are summarized in the table below.
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Property Value Source(s)

CAS Number 132850-40-9 [2][3][4]

Molecular Formula C24H35NO3 [2][3][4]

Molecular Weight 385.54 g/mol [1][2]

IUPAC Name

2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-

docosa-4,7,10,13,16,19-

hexaenoyl]amino]acetic acid

[1]

Synonyms

N-(1-oxo-

4Z,7Z,10Z,13Z,16Z,19Z-

docosahexaenyl)-glycine

[3][4]

Purity ≥98% (Commercially available) [4]

Appearance
Solution in ethanol

(Commercially available)
[4]

Storage Temperature -20°C [2][4]

Stability ≥ 2 years at -20°C [4]

Table 1: Physicochemical Properties of Docosahexaenoyl Glycine

Solubility
Solvent Solubility Molarity Source(s)

Dimethylformamide

(DMF)
20 mg/mL 51.88 mM [2][4]

Dimethyl sulfoxide

(DMSO)
15 mg/mL 38.91 mM [2][4]

Ethanol 25 mg/mL 64.84 mM [2][4]

Phosphate-Buffered

Saline (PBS, pH 7.2)
2 mg/mL 5.19 mM [2][4]
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Table 2: Solubility of Docosahexaenoyl Glycine. Sonication is recommended for dissolution.

[2][4]

Synthesis and Biosynthesis
Chemical Synthesis
Docosahexaenoyl glycine can be synthesized via the conjugation of docosahexaenoic acid to

glycine. A general approach involves the use of a coupling agent in an organic solvent.

Reaction Setup: In a round-bottom flask, dissolve docosahexaenoic acid (DHA) and a

suitable coupling agent (e.g., a carbodiimide such as DCC or EDC, often with an additive like

HOBt or NHS) in an anhydrous aprotic solvent like dichloromethane (DCM).

Activation: Stir the mixture at room temperature for a specified time (e.g., 30 minutes to 1

hour) to activate the carboxylic acid group of DHA.

Addition of Glycine: Add glycine methyl or ethyl ester hydrochloride to the reaction mixture,

followed by a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to neutralize

the hydrochloride salt.

Reaction: Allow the reaction to proceed at room temperature for several hours to overnight,

monitoring the progress by thin-layer chromatography (TLC).

Workup: Upon completion, filter the reaction mixture to remove any precipitated byproducts.

Wash the filtrate sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium

bicarbonate solution, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by column chromatography on

silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Saponification: To obtain the final product, the glycine ester is saponified using a base such

as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran and water.

Final Purification: After acidification, the final product is extracted with an organic solvent and

purified, if necessary, by chromatography or crystallization.
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Note: This is a generalized protocol; specific reaction conditions may vary.

Biosynthesis
The biosynthesis of N-acyl amino acids, including Docosahexaenoyl glycine, is not fully

elucidated but is thought to occur through several potential pathways.[1] One proposed

mechanism involves the direct condensation of a fatty acid (or its coenzyme A derivative) with

an amino acid.[1] Enzymes such as fatty acid amide hydrolase (FAAH) and peptidase M20

domain containing 1 (PM20D1) may play a role in regulating the levels of these molecules.[1]
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Biosynthesis and degradation of Docosahexaenoyl glycine.

Biological Activity and Signaling Pathways
Docosahexaenoyl glycine is a multifunctional lipid mediator with anti-inflammatory properties

and the ability to selectively modulate receptor and ion channel activity.[1]

Anti-inflammatory Effects in Microglia
In lipopolysaccharide (LPS)-stimulated microglial cells, the formation of Docosahexaenoyl
glycine is increased, which correlates with its anti-inflammatory effects.[1] It has been shown

to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6

(IL-6), and tumor necrosis factor-alpha (TNF-α).
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Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% fetal bovine

serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cell Plating: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow

them to adhere overnight.

Treatment: Pre-treat the cells with varying concentrations of Docosahexaenoyl glycine
(dissolved in a suitable vehicle like DMSO) for 1 hour.

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final

concentration of 1 µg/mL.

Incubation: Incubate the cells for 24 hours.

Nitric Oxide Measurement (Griess Assay):

Collect 50 µL of the cell culture supernatant.

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for

10 minutes at room temperature, protected from light.

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in

water) and incubate for another 10 minutes at room temperature, protected from light.

Measure the absorbance at 540 nm using a microplate reader.

Quantify the nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA): The levels of IL-6 and TNF-α in the cell culture supernatant

can be quantified using commercially available ELISA kits, following the manufacturer's

instructions.
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Experimental Workflow
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Workflow for assessing anti-inflammatory activity.

Modulation of GPR55 and TRPV4
Docosahexaenoyl glycine has been identified as a selective inverse agonist of the G protein-

coupled receptor 55 (GPR55) and a potentiator of the transient receptor potential vanilloid 4

(TRPV4) channel.[1] It does not appear to significantly interact with TRPV1 or TRPM3

channels.[1]
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The inverse agonism at GPR55 suggests that Docosahexaenoyl glycine can suppress the

basal activity of this receptor, which is implicated in various physiological and pathological

processes, including inflammation and cancer cell proliferation. The potentiation of TRPV4, a

calcium-permeable ion channel, indicates that Docosahexaenoyl glycine can enhance

cellular responses to other TRPV4 agonists.
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Modulation of GPR55 and TRPV4 signaling by Docosahexaenoyl glycine.

The potentiation of TRPV4 can be assessed by measuring changes in intracellular calcium

concentration ([Ca2+]i) using fluorescent indicators like Fura-2 AM.

Cell Culture and Plating: Culture HEK293 cells stably expressing TRPV4 in a suitable

medium. Seed the cells onto glass coverslips or in 96-well black-walled, clear-bottom plates

and grow to confluence.

Dye Loading:

Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b10767613?utm_src=pdf-body
https://www.benchchem.com/product/b10767613?utm_src=pdf-body
https://www.benchchem.com/product/b10767613?utm_src=pdf-body-img
https://www.benchchem.com/product/b10767613?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10767613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a Fura-2 AM stock solution in DMSO. Dilute the Fura-2 AM stock in the loading

buffer to a final concentration of 2-5 µM.

Remove the culture medium from the cells and add the Fura-2 AM loading solution.

Incubate for 30-60 minutes at 37°C in the dark.

Washing: Wash the cells twice with the loading buffer to remove extracellular dye.

Measurement:

Place the coverslip or plate in a fluorescence spectrophotometer or a plate reader

equipped for ratiometric measurements.

Measure the baseline fluorescence by alternating the excitation wavelength between 340

nm and 380 nm and recording the emission at 510 nm.

Add a submaximal concentration of a known TRPV4 agonist (e.g., GSK1016790A).

After a stable response is achieved, add Docosahexaenoyl glycine and continue to

record the fluorescence ratio.

An increase in the fluorescence ratio upon addition of Docosahexaenoyl glycine in the

presence of the agonist indicates potentiation.

Metabolism by Cytochrome P450
Docosahexaenoyl glycine can be metabolized by cytochrome P450 (CYP) enzymes, leading

to the formation of epoxidized derivatives.[1] These metabolites, such as 19,20-

epoxydocosahexaenoyl-glycine (19,20-EDP-Gly), may also possess biological activity,

potentially contributing to the overall anti-inflammatory effects.
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Metabolism of Docosahexaenoyl glycine by Cytochrome P450.

Role in Drug Development
The unique pharmacological profile of Docosahexaenoyl glycine makes it an interesting

candidate for drug development, particularly in the context of inflammatory and neurological

disorders. Its ability to suppress inflammation and modulate key signaling pathways without

directly activating cannabinoid receptors suggests a potential for therapeutic efficacy with a

reduced risk of psychotropic side effects.[5]

Therapeutic Potential
Neuroinflammation: Its anti-inflammatory effects in microglia suggest potential applications in

neurodegenerative diseases where neuroinflammation is a key pathological feature.

Pain: The modulation of TRPV4 and its structural relationship to other analgesic N-acyl

amino acids indicate a potential role in pain management.

Cardiovascular Disease: As a derivative of DHA, which is known for its cardiovascular

benefits, Docosahexaenoyl glycine may also have protective effects on the cardiovascular

system.
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Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of

Docosahexaenoyl glycine.

Conclusion
Docosahexaenoyl glycine is a bioactive lipid with a growing body of evidence supporting its

role as a modulator of inflammation and cellular signaling. Its chemical tractability and

interesting pharmacological profile make it a compelling molecule for further investigation in the

fields of pharmacology and drug discovery. This technical guide provides a foundational

overview to aid researchers in their exploration of this promising endogenous compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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